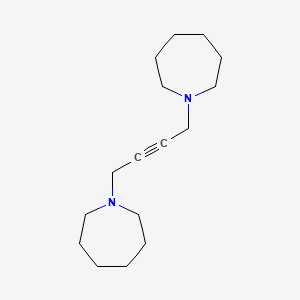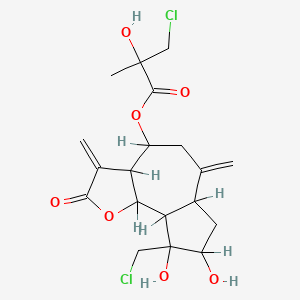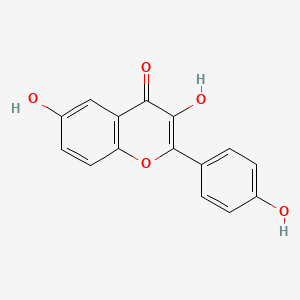
对甲苯磺酰氟
概述
描述
4-Methylbenzenesulfonyl fluoride, also known as p-toluenesulfonyl fluoride, is an organic compound with the molecular formula C7H7FO2S. It is a white to light yellow crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
科学研究应用
4-Methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Acts as a covalent probe for targeting active-site amino acid residues in proteins.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.
作用机制
Target of Action
p-Toluenesulfonyl fluoride (p-TsF) is a sulfonyl fluoride compound that is primarily used as a reagent in organic synthesis . It is known to interact with organometallic reagents, acting as a sulfonylating agent . The primary targets of p-TsF are therefore the organometallic reagents it reacts with during synthesis .
Mode of Action
The mode of action of p-TsF involves the conversion of poor leaving groups into good leaving groups . This is achieved through the sulfonylation of organometallic reagents, which is a simple, one-step synthesis of sulfones . The sulfonyl fluoride group in p-TsF is highly reactive, making it an effective sulfonylating agent .
Biochemical Pathways
It is known that p-tsf plays a role in the synthesis of sulfones, which are involved in various biochemical processes . Sulfones are often used as building blocks in organic synthesis, contributing to the formation of a wide range of functional groups .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it is likely that these properties would depend on the specific conditions of the reaction and the nature of the other compounds present .
Result of Action
The primary result of p-TsF’s action is the formation of sulfones from organometallic reagents . This can lead to the synthesis of a wide range of functional groups, depending on the specific organometallic reagents involved . In addition, p-TsF has been used in the treatment of Alzheimer’s disease and to study the DNS polymerase from spinach leaf extracts .
Action Environment
The action of p-TsF is highly dependent on the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, the sulfonylation reaction catalyzed by p-TsF can be influenced by the presence of bases . Furthermore, p-TsF is known to be moisture sensitive, indicating that the presence of water can affect its reactivity .
生化分析
Biochemical Properties
p-Toluenesulfonyl fluoride plays a significant role in biochemical reactions, primarily as a protease inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and subsequent catalysis . This interaction is crucial in studying enzyme kinetics and protein degradation pathways. Additionally, p-Toluenesulfonyl fluoride is used in the isolation and separation of Pseudomonas aeruginosa membranes by density sucrose gradient centrifugation .
Cellular Effects
p-Toluenesulfonyl fluoride affects various types of cells and cellular processes. In Escherichia coli, it has been shown to decrease protein breakdown in cells starved for a carbon source . This inhibition of protein degradation is due to its interaction with serine proteases, which are responsible for protein turnover in cells. Furthermore, p-Toluenesulfonyl fluoride has been used to study the DNS polymerase from spinach leaf extracts, indicating its role in influencing cellular processes related to DNA replication and repair .
Molecular Mechanism
The molecular mechanism of p-Toluenesulfonyl fluoride involves its ability to inhibit serine proteases by forming a covalent bond with the active site serine residue . This covalent modification prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity. Additionally, p-Toluenesulfonyl fluoride has been used in the sulfonylation of organometallic reagents, demonstrating its versatility in chemical reactions . The compound’s ability to inhibit proteases makes it a valuable tool in studying protein degradation pathways and enzyme kinetics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Toluenesulfonyl fluoride can change over time. The compound is known to be moisture-sensitive and hydrolyzes in water . This hydrolysis can affect its stability and efficacy as a protease inhibitor. Long-term studies have shown that p-Toluenesulfonyl fluoride can maintain its inhibitory effects on proteases over extended periods, provided it is stored under dry, inert conditions . Its degradation in the presence of moisture can lead to a decrease in its inhibitory activity.
Dosage Effects in Animal Models
The effects of p-Toluenesulfonyl fluoride vary with different dosages in animal models. High doses of fluoride compounds, including p-Toluenesulfonyl fluoride, have been associated with toxic effects such as neurobehavioral impairments and skeletal fluorosis . These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used. It is essential to carefully control the dosage to avoid toxic effects while studying the compound’s biochemical properties.
Metabolic Pathways
p-Toluenesulfonyl fluoride is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is involved in various metabolic pathways, including the sulfonylation of organometallic reagents and the synthesis of sulfones . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels, making it a valuable tool in studying metabolic processes.
Transport and Distribution
The transport and distribution of p-Toluenesulfonyl fluoride within cells and tissues are influenced by its chemical properties. The compound is known to hydrolyze in water, which can affect its distribution and localization within cells . It is transported and distributed within cells through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of p-Toluenesulfonyl fluoride is crucial for its activity and function. The compound is known to interact with various cellular compartments, including membranes and organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Understanding the subcellular localization of p-Toluenesulfonyl fluoride can provide insights into its mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a high yield of the desired product under mild reaction conditions.
Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents . This cascade process is efficient and operates under mild conditions, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, 4-methylbenzenesulfonyl fluoride is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions allows for efficient production of this compound.
化学反应分析
Types of Reactions
4-Methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction: It can be reduced to 4-methylbenzenesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products
Sulfonamide: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonic acids: Formed from oxidation reactions.
相似化合物的比较
4-Methylbenzenesulfonyl fluoride is similar to other sulfonyl fluorides, such as:
- Benzenesulfonyl fluoride
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Uniqueness
What sets 4-methylbenzenesulfonyl fluoride apart is its specific reactivity and stability, which make it particularly useful in organic synthesis and as a covalent probe in chemical biology . Its methyl group provides unique steric and electronic properties that influence its reactivity compared to other sulfonyl fluorides.
属性
IUPAC Name |
4-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYABADQVQHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060014 | |
| Record name | Benzenesulfonyl fluoride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-16-3 | |
| Record name | 4-Methylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Toluenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of p-toluenesulfonyl fluoride?
A1: p-Toluenesulfonyl fluoride (TsF), also known as tosyl fluoride, has the molecular formula C7H7FO2S and a molecular weight of 174.19 g/mol. [, ] While specific spectroscopic data is not extensively detailed in the provided research, its characterization typically involves techniques like IR, UV, and 1H NMR spectroscopy. []
Q2: What are the catalytic properties and applications of p-toluenesulfonyl fluoride?
A3: p-Toluenesulfonyl fluoride is a valuable reagent in organic synthesis. One key application is its use in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to efficiently convert silyl ethers to sulfonate esters. [] This reaction proceeds smoothly in acetonitrile at room temperature and works effectively with various silyl ethers, including trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. []
Q3: Are there any computational chemistry studies on p-toluenesulfonyl fluoride?
A4: While the provided research abstracts don't detail specific computational studies, cyclic voltammetry data from a glassy carbon electrode was used to apply EC, ECE, and ECE-ECE models (with and without potential-dependent transfer coefficients) to the reduction of p-toluenesulfonyl fluoride. [] This suggests that electrochemical studies are being conducted to understand the redox behavior of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
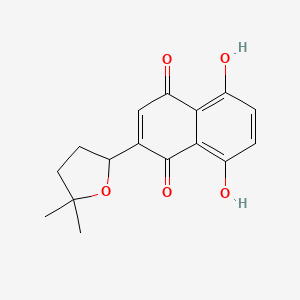
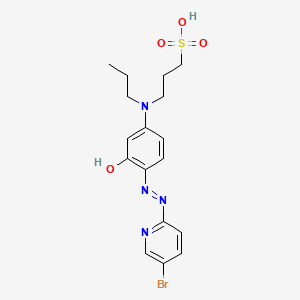
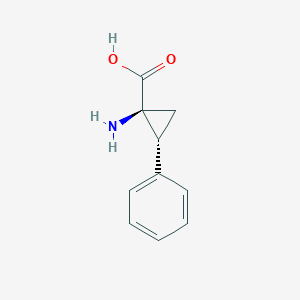
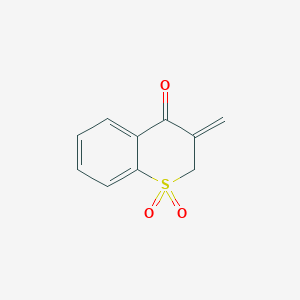
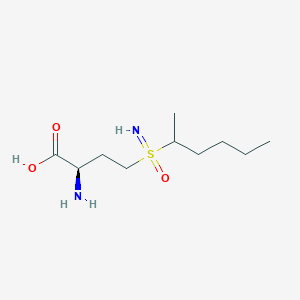
![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)

![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)
![[(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate](/img/structure/B1200744.png)

![Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1200746.png)
